2-Ethylthioanisole
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Overview
Description
2-Ethylthioanisole: is an organic compound with the molecular formula C9H12S . It is a colorless to pale yellow liquid with a strong odor. This compound is a derivative of thioanisole, where an ethyl group is attached to the sulfur atom. It is primarily used in organic synthesis and has various applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Ethylthioanisole typically involves the alkylation of thioanisole. One common method is the reaction of thioanisole with ethyl iodide in the presence of a base such as sodium hydride or potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide or tetrahydrofuran under reflux conditions.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to achieve high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 2-Ethylthioanisole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Substitution: The ethylthio group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, silica-supported metal complexes.
Substitution: Alkyllithium reagents, organic solvents like tetrahydrofuran.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Substitution: Various alkylated thioethers.
Scientific Research Applications
2-Ethylthioanisole has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: Derivatives of this compound have shown potential anticancer activity in vitro against various human tumor cell lines.
Medicine: The compound and its derivatives are studied for their antimicrobial activities against bacterial and fungal strains.
Industry: It is used in the development of photovoltaic materials due to its stability under light exposure.
Mechanism of Action
The mechanism of action of 2-Ethylthioanisole involves its ability to undergo electrophilic substitution reactions efficiently due to the activation of the sulfide group. This activation directs electrophiles to the ortho and para positions of the aromatic ring, facilitating targeted reactions. In biological systems, its derivatives interact with molecular targets such as enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Thioanisole: The parent compound of 2-Ethylthioanisole, where the sulfur atom is bonded to a methyl group instead of an ethyl group.
Methylthioanisole: Similar to this compound but with a methyl group attached to the sulfur atom.
Phenylthioanisole: Contains a phenyl group attached to the sulfur atom.
Uniqueness: this compound is unique due to the presence of the ethyl group, which influences its chemical reactivity and physical properties. This structural difference allows it to participate in specific reactions and applications that are distinct from its similar compounds.
Properties
IUPAC Name |
1-ethyl-2-methylsulfanylbenzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12S/c1-3-8-6-4-5-7-9(8)10-2/h4-7H,3H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WEBZMGHVGASLFJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1SC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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